

# JNJ-16241199 (Quisinostat): Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146

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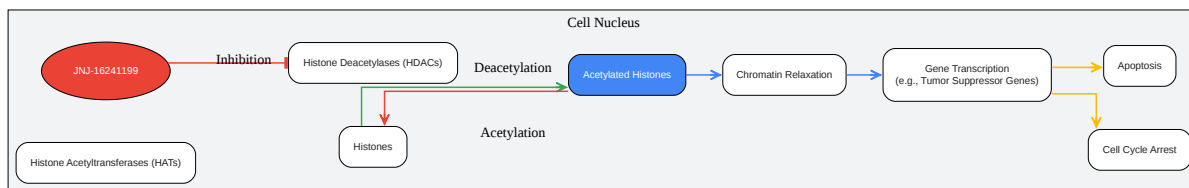
For Researchers, Scientists, and Drug Development Professionals

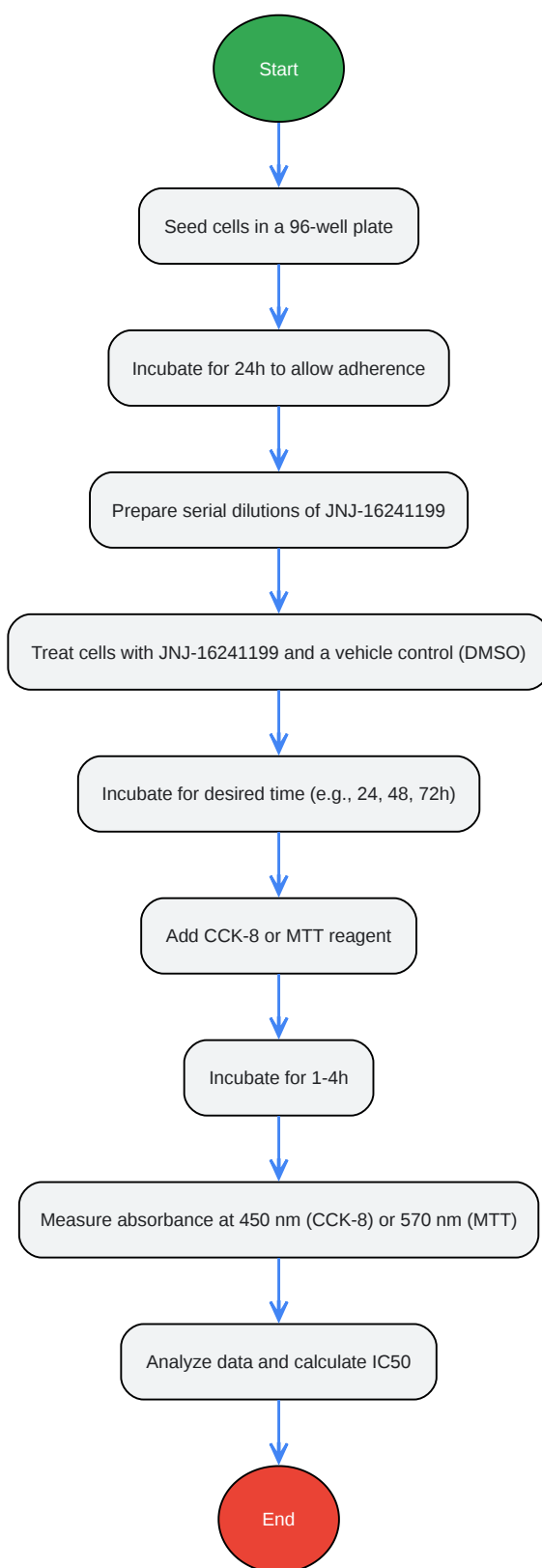
## Introduction

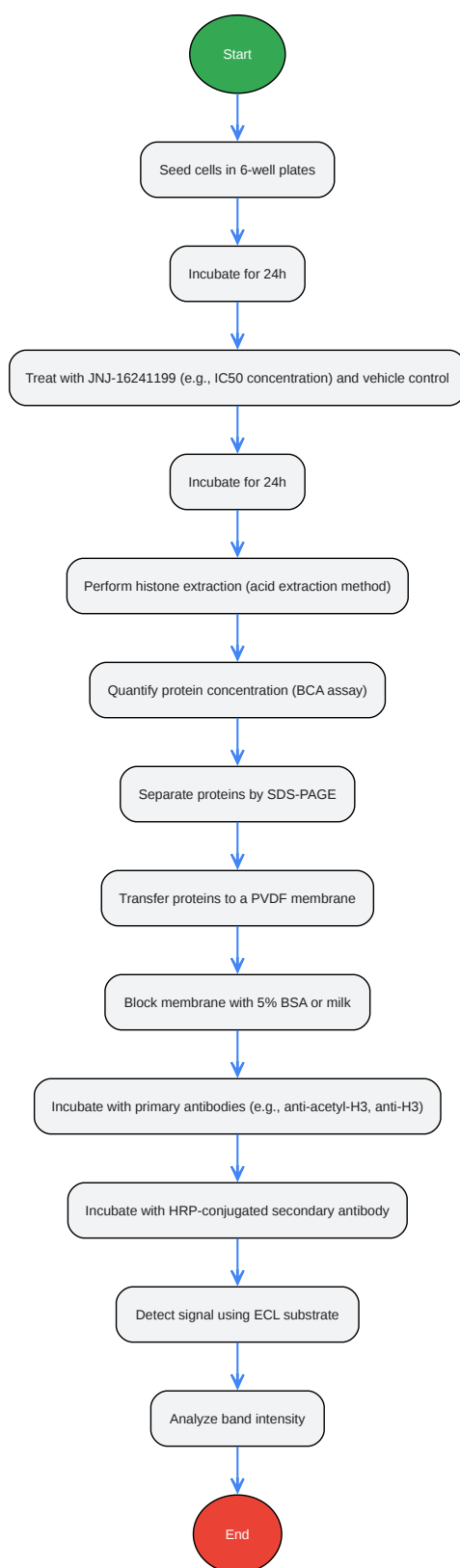
**JNJ-16241199**, also known as Quisinostat, is a potent, second-generation, orally active hydroxamate-based inhibitor of histone deacetylases (HDACs). It exhibits broad-spectrum anti-tumoral activity by targeting class I and II HDAC enzymes, leading to hyperacetylation of histones and other proteins. This modulation of acetylation status results in the alteration of gene expression, induction of cell cycle arrest, and apoptosis in various cancer cell lines. These application notes provide detailed protocols for the use of **JNJ-16241199** in cell culture experiments.

## Mechanism of Action

**JNJ-16241199** exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **JNJ-16241199** promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.







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